N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine
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Overview
Description
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazinoindole core, which is fused with a dimethoxyphenyl group and an ethyl group, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine typically involves multiple steps. One common method starts with the preparation of the triazinoindole core. This can be achieved by reacting isatin with 2-aminoguanidinium carbonate in boiling acetic acid to form 3-amino-[1,2,4]-triazino[5,6-b]indole . The intermediate compound is then reacted with various aldehydes, such as 3,4-dimethoxybenzaldehyde, under reflux conditions to form the desired product .
Chemical Reactions Analysis
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine involves its interaction with biological macromolecules. The compound can bind to DNA through intercalation or groove binding, leading to conformational changes in the DNA structure . This interaction can disrupt DNA replication and transcription processes, which is one of the mechanisms by which it exerts its antimicrobial and anticancer effects .
Comparison with Similar Compounds
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine can be compared with other triazinoindole derivatives, such as:
3-amino-[1,2,4]-triazino[5,6-b]indole: This compound serves as a precursor in the synthesis of various triazinoindole derivatives.
N-(1,3-dioxoindene-2-ylidene)-4H-[1,2,4]triazino[5,6-b]indol-3-amine: This derivative has shown significant antimicrobial activity and is structurally similar to the compound .
tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols: These compounds have been studied for their potential antimalarial and antidepressant activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c1-4-12-5-7-15-14(9-12)18-19(22-15)23-20(26-24-18)25-21-11-13-6-8-16(27-2)17(10-13)28-3/h5-11H,4H2,1-3H3,(H2,22,23,25,26)/b21-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBODJXRKYYOQW-SRZZPIQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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